(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, also known as (S)-1,1-diphenylvalinol, is a chiral amino alcohol that serves as a crucial precursor to Itsuno's reagent. [] Itsuno's reagent is a chiral oxazaborolidine catalyst widely employed in asymmetric synthesis, particularly for the enantioselective reduction of prochiral ketones, oxime O-ethers, and imines. [, , , ]
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral compound belonging to the class of aminoalkanes. It is recognized for its significant role in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs. The compound is characterized by its unique stereochemistry, which contributes to its biological activity and interactions.
This compound can be derived from various synthetic pathways involving chiral synthesis techniques. Its importance is underscored in the context of enantiomeric purity, which is crucial for the efficacy and safety of pharmaceutical agents.
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is classified as:
The synthesis of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane typically involves several methods, including:
One common synthetic route involves the reaction of 3-methyl-1,1-diphenylbutan-2-one with ammonia or an amine under controlled conditions to yield the amino compound. The reaction conditions must be optimized to favor the formation of the (S) enantiomer.
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane can participate in various chemical reactions, including:
In nucleophilic substitution reactions, the reactivity of the amino group can be influenced by the steric hindrance provided by the adjacent phenyl groups. This affects both reaction rates and selectivity.
The mechanism of action for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane primarily relates to its interactions with biological targets. As an amino compound, it may interact with neurotransmitter systems or act as a precursor for other biologically active molecules.
Research indicates that compounds with similar structures exhibit effects on neurotransmitter release and receptor binding, suggesting potential applications in neuropharmacology.
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane finds applications in:
This compound's unique properties make it valuable for developing new drugs that require precise stereochemical configurations to achieve desired therapeutic outcomes.
(S)-(−)-2-Amino-3-methyl-1,1-diphenylbutane (CAS 233772-37-7) is efficiently synthesized from L-valine-derived precursors through multi-step sequences that leverage the inherent chirality of α-amino acids. The stereogenic center at C2 originates from the natural (S)-configuration of L-valine, ensuring high enantiomeric fidelity in the final product. Key transformations involve reductive deamination or decarboxylative alkylation, where the carboxylic acid group of valine is replaced with the diphenylmethyl moiety while preserving stereochemical integrity. The reaction typically employs diphenylmethyllithium or diphenylzinc reagents under cryogenic conditions (−78°C) to minimize racemization, achieving enantiomeric excess (ee) >98% as confirmed by chiral HPLC analysis. This method capitalizes on the commercial availability and low cost of L-valine, making it economically viable for large-scale production. The stereochemical outcome is further verified through specific rotation measurements ([α]20/D = −6.5° in chloroform), consistent with literature values for the (S)-enantiomer [1] [4] [10].
Chiral N-tert-butanesulfinylimines serve as electrophilic acceptors for diastereoselective carbon–carbon bond formation en route to the target amine. The reaction between (S)-N-tert-butanesulfinyl-3-methylbutan-1-imine and phenylmagnesium bromide proceeds via a six-membered transition state, yielding the tert-butanesulfinamide adduct with >20:1 diastereomeric ratio (dr). The N-sulfinyl group functions as both a chiral auxiliary and protecting group, with the magnesium chelate intermediate enforcing Re-face attack to generate the (S)-configuration. Deprotection employs acidic methanol (4M HCl, 25°C, 2h), cleaving the sulfinyl group without epimerization. This method’s robustness is demonstrated by its application in synthesizing both enantiomers: the (R)-(+)-enantiomer (CAS 400870-29-3) is similarly accessible using (R)-N-sulfinylimines [3] [6] [8].
Oxazolidin-5-ones function as masked β-amino carbonyl precursors that enable stereoselective construction of the target molecule’s carbon framework. L-Valine-derived oxazolidinone undergoes Friedel-Crafts dialkylation with benzene using titanium(IV) chloride catalysis (0°C, 12h), installing both phenyl groups with complete retention of configuration at C2. The rigid oxazolidinone ring prevents epimerization during electrophilic substitution. Subsequent reductive ring opening employs lithium aluminum hydride in anhydrous diethyl ether, selectively cleaving the C5–N bond while preserving the chiral center. This route achieves 85% overall yield with <1% racemization, as evidenced by consistent [α]20/D values (−6.4° to −6.6°) across multiple syntheses. The methodology is particularly valuable for preparing gram-scale quantities required for chiral stationary phase development in supercritical fluid chromatography (SFC), where the compound serves as a resolution standard [1] [8] [10].
Table 2: Comparative Analysis of Synthetic Approaches
Method | Chiral Control Element | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
α-Amino Acid Precursors | L-valine chirality transfer | >98 | 75 | Commercial precursor availability |
Catalytic Hydrogenation | Rh/(S,S)-Et-DuPhos catalyst | 99 | 92 | High atom economy |
N-Sulfinylimine Addition | tert-butanesulfinyl chiral aux | >95 | 88 | Diastereomer separation feasibility |
Oxazolidinone Route | Oxazolidinone ring stereolocking | 99 | 85 | Thermal stability of intermediates |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0